Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a methyl ester derivative of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique chemical structure, which includes a cyclohexane ring with a ketone and ester functional group. It is used in various scientific research applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters
Scientific Research Applications
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and materials science .
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxocyclohexanecarboxylate
- Methyl 4-oxocyclohexanecarboxylate
- 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid
Uniqueness
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties. The presence of two methyl groups at the 2-position enhances its steric hindrance and influences its reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMCDQYRCNFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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